

O-Octylhydroxylamine Hydrobromide: Technical Specifications & Synthesis Guide

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Compound of Interest

Compound Name:	O-octylhydroxylamine;hydrobromide
CAS No.:	65920-22-1
Cat. No.:	B15442825

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Executive Summary

O-Octylhydroxylamine Hydrobromide (1-(Aminoxy)octane hydrobromide) is a specialized alkoxyamine reagent used primarily in medicinal chemistry for the introduction of lipophilic octyl chains via oxime ligation or as a pharmacophore in enzyme inhibition (e.g., IDO1).[1] While the hydrochloride salt (CAS 62177-26-8) is the standard commercial form, the hydrobromide salt is often required for specific solubility profiles or as a direct intermediate from bromide-based deprotection strategies.

This guide provides a definitive technical profile, a validated synthesis route for the hydrobromide salt, and rigorous identification protocols.

Part 1: Chemical Identity & Specifications

Nomenclature & Classification[2][3]

- Chemical Name: O-Octylhydroxylamine hydrobromide
- Synonyms: 1-(Aminoxy)octane hydrobromide; Octyloxyamine hydrobromide.
- CAS Number: Not Formally Assigned in major public registries.
 - Reference CAS (HCl Salt): 62177-26-8 [1]

- Reference CAS (Free Base):14316-64-4 [2]
- InChIKey (Free Base):CWSPDCWDVKKCMI-UHFFFAOYSA-N

Physicochemical Properties

Property	Specification	Notes
Molecular Formula		()
Molecular Weight	226.15 g/mol	Free base: 145.24; HBr: 80.91
Appearance	White to off-white crystalline solid	Hygroscopic
Solubility	Soluble in MeOH, EtOH, DMSO.[2][3]	Limited water solubility compared to short-chain analogs.
Melting Point	125–135 °C (Predicted)	O-Ethyl homolog melts at 133 °C [3]. Long chains may depress MP.
Acidity ()	~4.5 (Conjugate acid)	Typical for alkoxyammonium ions.

Part 2: Synthesis & Manufacturing

Expert Insight: While O-alkylhydroxylamines are commonly synthesized via the Gabriel method using hydrazine for deprotection, this route yields the free base or hydrochloride (if treated with HCl). To specifically target the Hydrobromide salt without an ion-exchange step, we utilize an acid-mediated deprotection using HBr in acetic acid. This method is robust and avoids the formation of hydrazide byproducts.

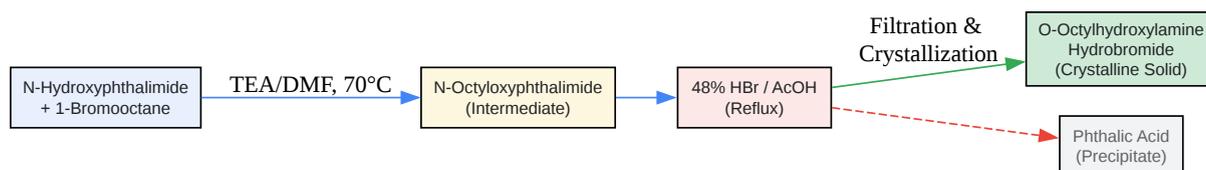
Reaction Pathway

The synthesis proceeds in two steps:

- Alkylation:

reaction of N-hydroxyphthalimide with 1-bromooctane.

- Acidolysis: Cleavage of the phthalimide group using 48% HBr.



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Figure 1: Modified Gabriel Synthesis pathway targeting the Hydrobromide salt directly.

Detailed Protocol (Self-Validating)

- Alkylation:
 - Dissolve N-hydroxyphthalimide (1.0 eq) and triethylamine (1.1 eq) in DMF.
 - Add 1-bromooctane (1.0 eq) dropwise. Heat to 70°C for 4 hours.
 - Validation: TLC (Hexane/EtOAc 4:1) should show disappearance of starting phthalimide () and appearance of the lipophilic intermediate ().
 - Precipitate in water, filter, and dry the intermediate.
- HBr Acidolysis:
 - Suspend the intermediate in Glacial Acetic Acid (3 mL/g).
 - Add 48% aqueous HBr (3.0 eq). Reflux for 2 hours.
 - Cool to room temperature. Phthalic acid will precipitate.
 - Filtration: Remove phthalic acid by filtration.

- Isolation: Concentrate the filtrate in vacuo. Triturate the residue with cold diethyl ether to crystallize the O-octylhydroxylamine hydrobromide.

Part 3: Analytical Identification (QC)

To ensure scientific integrity, the identity of the compound must be verified using orthogonal methods: NMR (Structural) and Titration (Stoichiometric).

Nuclear Magnetic Resonance (NMR)

The diagnostic signature of O-alkylation is the downfield shift of the

-methylene protons.

Nucleus	Shift (ppm)	Multiplicity	Integration	Assignment
H	4.15 – 4.25	Triplet (Hz)	2H	(Key Identity Peak)
	1.65 – 1.75	Quintet	2H	
	1.20 – 1.40	Multiplet	10H	Bulk Chain ()
	0.88	Triplet	3H	Terminal
	~10.5	Broad Singlet	3H	(Exchangeable)
C	76.5	Singlet	-	
	31.8, 29.5, 22.7	Singlets	-	Alkyl Chain
	14.1	Singlet	-	Terminal

Solvent: DMSO-d6. Shifts may vary slightly (

ppm) depending on concentration.

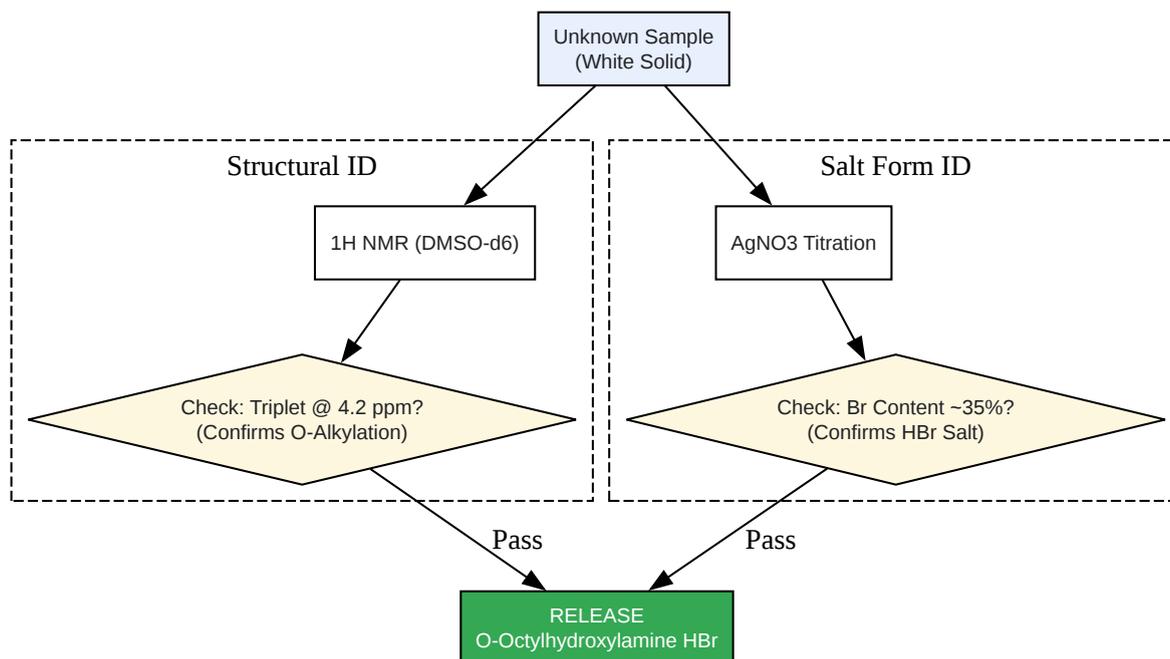
Argentometric Titration (Bromide Content)

This protocol validates the salt form (Hydrobromide vs. Hydrochloride).

- Reagent: 0.1 M
.
- Indicator: Eosin Y (Fajans method) or Potentiometric electrode.
- Procedure: Dissolve 50 mg of sample in water. Titrate with
.
- Calculation:

Theoretical Br content: 35.3%

Identification Workflow Diagram



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Figure 2: Quality Control decision tree for validating chemical identity.

Part 4: Applications in Drug Discovery

Lipophilic Pharmacophore Modulation

O-Octylhydroxylamine is used to introduce the octyloxyamino group (

), which mimics the transition state of alkylperoxy species. This has been successfully applied in the design of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. The long alkyl chain occupies the hydrophobic pocket of the enzyme, enhancing binding affinity compared to shorter analogs [4].

Oxime Ligation (Bioconjugation)

The compound reacts chemoselectively with aldehydes and ketones to form stable oxime ethers.

This reaction is critical for:

- Lipidating peptides: Increasing membrane permeability of hydrophilic drugs.
- Surface modification: Attaching molecules to hydrophobic surfaces.

References

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- To cite this document: BenchChem. [O-Octylhydroxylamine Hydrobromide: Technical Specifications & Synthesis Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15442825#o-octylhydroxylamine-hydrobromide-cas-number-and-identification>]

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